trans-3,4-Difluorocinnamic acid

Catalog No.
S778888
CAS No.
112897-97-9
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3,4-Difluorocinnamic acid

CAS Number

112897-97-9

Product Name

trans-3,4-Difluorocinnamic acid

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F

Precursor for Synthesis of Complex Molecules:

One promising application of trans-3,4-DFCA lies in its use as a building block for the synthesis of more complex molecules. Its unique structure, containing a double bond and two fluorine atoms, makes it valuable for the creation of diverse functional groups and scaffolds. Studies have shown its potential as a starting material for the synthesis of:

  • Heterocyclic compounds: These are ring-shaped molecules containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Trans-3,4-DFCA can be used to create specific heterocyclic structures with potential applications in drug discovery [].
  • Fluorinated organic compounds: Incorporation of fluorine atoms into organic molecules can significantly alter their properties, such as improving their stability or biological activity. Trans-3,4-DFCA serves as a convenient source of fluorine atoms for the synthesis of such compounds [].

Potential Biological Activity:

  • Antimicrobial agent: Preliminary studies have shown that trans-3,4-DFCA exhibits some antibacterial activity against certain strains of bacteria []. However, further research is needed to understand its mechanism of action and potential for development into effective antibiotics.
  • Enzyme inhibitor: Certain studies have explored the potential of trans-3,4-DFCA derivatives to inhibit specific enzymes involved in various biological processes []. This research is still in its early stages, and further investigation is necessary to validate these findings and explore potential therapeutic applications.

Scientific research involving trans-3,4-Difluorocinnamic acid is focused on its potential applications in proteomics, a field studying protein structure and function [].


Molecular Structure Analysis

The key feature of trans-3,4-Difluorocinnamic acid's structure is the presence of a cinnamic acid moiety. This moiety consists of a benzene ring with a double bond conjugated to a carboxylic acid group (COOH). In trans-3,4-Difluorocinnamic acid, two fluorine atoms are positioned at the 3rd and 4th positions on the benzene ring relative to the double bond [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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